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Compound of Interest

Compound Name: Gramicidin S

Cat. No.: B1662664 Get Quote

Introduction
Gramicidin S, initially named Gramicidin Soviet, stands as a landmark molecule in the history

of antibiotics. Discovered in the crucible of World War II, this cyclic decapeptide not only saved

countless lives but also paved the way for a deeper understanding of antimicrobial peptides

and nonribosomal biosynthesis. This technical guide provides an in-depth exploration of the

discovery, history, mechanism of action, and synthesis of Gramicidin S, tailored for

researchers, scientists, and professionals in drug development.

Discovery and Historical Context
Gramicidin S was discovered in 1942 by Russian microbiologist Georgyi Frantsevich Gause

and his wife Maria Brazhnikova. Their work was part of the Soviet Union's urgent effort to find

new antibacterial agents to treat wounded soldiers during World War II. The antibiotic was

isolated from a strain of the soil bacterium Brevibacillus brevis (formerly classified as Bacillus

brevis).

By 1943, Gramicidin S was being used in Soviet military hospitals to treat infected wounds

and prevent complications like gas gangrene. Its success was so significant that Gause was

awarded the Stalin Prize for Medicine in 1946 for his discovery. In a rare instance of wartime

scientific collaboration, the Ministry of Health of the USSR sent a sample of Gramicidin S to

Great Britain in 1944 via the International Red Cross to determine its exact structure. This effort

involved notable chemists like Richard Synge, who used paper chromatography to confirm its
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polypeptide nature and would later win a Nobel Prize for his work on chromatography. The final

crystal structure was established by Dorothy Hodgkin and Gerhard Schmidt.
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Discovery and Early Use

Structural Elucidation

Recognition and Legacy

1942: Discovery
Gramicidin S is discovered by

G.F. Gause and M. Brazhnikova
from Brevibacillus brevis.

1946: Stalin Prize
Gause is awarded the Stalin Prize

in Medicine for the discovery.

Official Recognition

1943: First Clinical Use
Used in Soviet military hospitals

to treat infected wounds.

1944: International Collaboration
Sample sent to the UK for

structural analysis.

~1945: Polypeptide Nature
Richard Synge confirms its
polypeptide nature using
paper chromatography.

Analysis

~1947: Crystal Structure
Dorothy Hodgkin and Gerhard Schmidt

determine the crystal structure.

Further Study
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Bacterial Cytoplasmic Membrane
(Negatively Charged Surface)

1. Electrostatic Binding
Cationic Orn residues of GS bind to

anionic phospholipids of the membrane.

2. Hydrophobic Insertion
Hydrophobic face of GS inserts

into the lipid bilayer core.

3. Membrane Disruption
Lipid packing is perturbed.

4. Increased Permeability
Formation of pores/defects.

5. Ion & Solute Leakage
K+, ATP, and other essential

molecules leak out.

6. Cell Death
Loss of membrane potential and

intracellular contents.
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GrsA (Initiation Module)

GrsB (Elongation Modules)

L-Phe + ATP

A Domain:
Activates L-Phe to L-Phe-AMP

T (PCP) Domain:
Tethers L-Phe

E Domain:
Epimerizes L-Phe to D-Phe

Module 1 (Pro)
Adds Proline

Transfer of D-Phe

Module 2 (Val)
Adds Valine

Module 3 (Orn)
Adds Ornithine

Module 4 (Leu)
Adds Leucine

TE Domain

Pentapeptide 1:
D-Phe-Pro-Val-Orn-Leu

Release of 1st Chain

Pentapeptide 2:
D-Phe-Pro-Val-Orn-Leu

Release of 2nd Chain

Each module contains
C, A, and T domains

Gramicidin S
(Cyclic Decapeptide)

Dimerization &
Cyclization

Click to download full resolution via product page
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To cite this document: BenchChem. [The Discovery and Enduring Legacy of Gramicidin S: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662664#discovery-and-history-of-gramicidin-s-
antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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